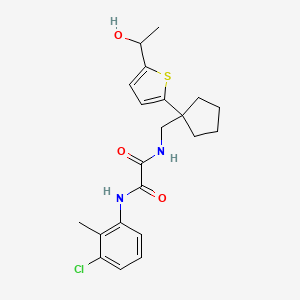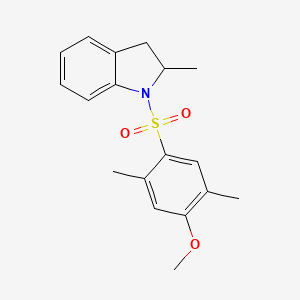![molecular formula C13H12F2N4O3S B2706203 N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 326004-19-7](/img/structure/B2706203.png)
N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a difluoromethoxy group attached to a phenyl ring, which is then linked to a 1,2,4-triazine ring via a sulfanyl group and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the difluoromethoxy group could be introduced via a reaction with difluoromethoxybenzene .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and 1,2,4-triazine rings would likely contribute to the compound’s rigidity, while the difluoromethoxy, sulfanyl, and acetamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of compounds similar to N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is crucial in scientific research. For example, ketamine, a well-known analgesic and anesthetic, has been studied extensively for its pharmacokinetic properties, revealing that its metabolism involves oxidative processes primarily by cytochrome P450 enzymes. Such insights are invaluable for developing new drugs with improved efficacy and reduced toxicity (Peltoniemi et al., 2016).
Therapeutic Mechanisms in Pain and Depression
Research on compounds like acetaminophen (paracetamol) has shed light on novel mechanisms of action, such as the metabolization to N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord to induce analgesia. This highlights the complex pathways through which similar compounds might exert their therapeutic effects, offering potential avenues for the application of this compound in treating pain or depression (Ohashi & Kohno, 2020).
Antimicrobial and Environmental Applications
Some compounds with complex chemical structures have been investigated for their antimicrobial properties and environmental persistence. For instance, the degradation and environmental fate of polyfluoroalkyl chemicals have been reviewed, indicating the potential for similar compounds to undergo microbial degradation, which could have implications for their use in environmental cleanup or as antimicrobial agents (Liu & Mejia Avendaño, 2013).
Antioxidant Properties
The study of antioxidants is another area where compounds like this compound might find application. Research on determining antioxidant activity and the mechanisms through which antioxidants operate can provide insights into how similar compounds could be used to mitigate oxidative stress-related conditions (Munteanu & Apetrei, 2021).
将来の方向性
特性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3S/c1-7-11(21)17-13(19-18-7)23-6-10(20)16-8-2-4-9(5-3-8)22-12(14)15/h2-5,12H,6H2,1H3,(H,16,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCFGSLRWXKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)
![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)


![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2706133.png)


![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)

